molecular formula C9H17Cl B13175951 4-(Chloromethyl)-6-methylhept-1-ene

4-(Chloromethyl)-6-methylhept-1-ene

Cat. No.: B13175951
M. Wt: 160.68 g/mol
InChI Key: KEWUKQWIVFHCGD-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methylhept-1-ene is an organic compound characterized by a chloromethyl group attached to a heptene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-6-methylhept-1-ene typically involves the chloromethylation of a suitable precursor. One common method is the reaction of a heptene derivative with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions often require an acidic environment to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-6-methylhept-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction Reactions: Reduction of the double bond can yield saturated derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)-6-methylhept-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-6-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-6-methylhept-1-ene is unique due to its specific structure, which combines a chloromethyl group with a heptene backbone. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and industrial processes .

Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

4-(chloromethyl)-6-methylhept-1-ene

InChI

InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

KEWUKQWIVFHCGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC=C)CCl

Origin of Product

United States

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